Diethynylborinic acid
Description
Diethynylborinic acid (C₄H₃B(OH)₂) is a boron-containing compound characterized by its ethynyl (C≡C) groups directly bonded to a borinic acid (B(OH)₂) core. This structure confers unique electronic and reactive properties, making it valuable in materials science, catalysis, and organic synthesis. Its conjugated π-system and Lewis acidity enable applications in polymer chemistry and as a precursor for boron-doped nanomaterials .
Properties
CAS No. |
718642-35-4 |
|---|---|
Molecular Formula |
C4H3BO |
Molecular Weight |
77.88 g/mol |
IUPAC Name |
diethynylborinic acid |
InChI |
InChI=1S/C4H3BO/c1-3-5(6)4-2/h1-2,6H |
InChI Key |
WQZQIBPMYNEBQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethynylborinic acid can be synthesized through several methods. One common approach involves the reaction of boron trihalides with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Diethynylborinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to boranes or other reduced boron species.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Scientific Research Applications
Diethynylborinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and drug candidates.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of diethynylborinic acid involves its ability to form stable complexes with various molecular targets. The ethynyl groups provide sites for interaction with other molecules, facilitating reactions such as cross-coupling and polymerization. The boron atom’s Lewis acidity also plays a crucial role in its reactivity, allowing it to act as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds

Key Findings from Indirect Evidence :
- Ascorbic acid () serves as a reductant and precursor in organic synthesis, contrasting with this compound’s role as a Lewis acid .
- Tetramic acid derivatives () share synthetic versatility with boron acids but lack analogous electronic properties .
- DNA profiling techniques () and nucleic acid bases () highlight the importance of structural specificity, a trait critical for boron acids in catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

